molecular formula C8H7BrClNS B2360933 5-Bromo-1-benzothiophen-2-amine hydrochloride CAS No. 2055841-97-7

5-Bromo-1-benzothiophen-2-amine hydrochloride

Cat. No.: B2360933
CAS No.: 2055841-97-7
M. Wt: 264.57
InChI Key: XSVYFPIDBUOTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-benzothiophen-2-amine hydrochloride is a chemical compound with the molecular formula C8H7BrClNS and a molecular weight of 264.57 g/mol . This compound is a derivative of benzothiophene, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. The presence of bromine and amine groups in the compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-benzothiophen-2-amine hydrochloride typically involves the bromination of benzothiophene followed by amination. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-benzothiophen-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

5-Bromo-1-benzothiophen-2-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1-benzothiophen-2-amine hydrochloride depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and amine groups allows it to form specific interactions with these targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-benzothiophen-2-amine hydrochloride is unique due to the presence of both sulfur and nitrogen atoms in its structure, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

5-bromo-1-benzothiophen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVYFPIDBUOTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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